molecular formula C20H25N7O B12140014 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea

Cat. No.: B12140014
M. Wt: 379.5 g/mol
InChI Key: PVLGUXLRNQZJJF-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrimidine core (4,6-dimethylpyrimidin-2-yl) and an indole moiety (1H-indol-3-yl) linked via an ethylamino bridge. The E-configuration of the methylidene group (C=N) stabilizes the planar geometry, influencing molecular interactions and crystallographic packing . Its synthesis likely involves cyclocondensation of 1,4-binucleophiles with intermediates like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, a method commonly used for pyrimidine derivatives .

Properties

Molecular Formula

C20H25N7O

Molecular Weight

379.5 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-ethylurea

InChI

InChI=1S/C20H25N7O/c1-4-21-20(28)27-18(26-19-24-13(2)11-14(3)25-19)22-10-9-15-12-23-17-8-6-5-7-16(15)17/h5-8,11-12,23H,4,9-10H2,1-3H3,(H3,21,22,24,25,26,27,28)

InChI Key

PVLGUXLRNQZJJF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=NCCC1=CNC2=CC=CC=C21)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea typically involves multi-step organic reactions. One common method involves the condensation of β-dicarbonyl compounds with amines, followed by further functionalization to introduce the indole and pyrimidine groups .

Industrial Production Methods

Industrial production of this compound may employ microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in synthesizing pyrimidine derivatives, which are key intermediates in the production of the target compound .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the pyrimidine group may interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives with modifications in the urea substituent, indole ring, or pyrimidine core. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Weight Urea Substituent Indole Substituent Key Functional Differences Notes
1-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea (Target Compound) ~437.52* Ethyl None Unsubstituted indole, ethylurea Likely improved solubility due to smaller urea substituent
1-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea (Cmpd A) ~493.57 Phenyl 5-Methoxy Methoxy enhances indole stability Higher molecular weight; phenyl may reduce solubility
1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea (Cmpd B) ~440.93 3-Chlorophenyl N/A (4-ethylphenyl) Chlorine introduces electronegativity Potential halogen bonding interactions; altered pharmacokinetics
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide (Cmpd C) 462.58 Sulfonamide None Sulfonamide replaces urea Higher polarity; potential for enhanced protein binding

*Calculated based on formula C₂₁H₂₆N₈O.

Key Findings

Urea vs. Sulfonamide Backbone (Target vs. Cmpd C): The target compound's urea group offers hydrogen-bonding capacity, critical for interactions with biological targets.

Indole Substitutions (Target vs. The unsubstituted indole in the target compound may favor simpler synthesis and lower steric hindrance .

Urea Substituent Effects (Target vs. Cmpd B):

  • Replacing ethyl with 3-chlorophenyl (Cmpd B) introduces a halogen, enabling halogen bonding with proteins. However, this substitution increases hydrophobicity, which could reduce aqueous solubility .

Synthetic Accessibility:

  • The target compound and Cmpd A likely share synthetic routes involving [4+2] cyclocondensation of pyrimidine precursors with indole-ethylamine derivatives . Cmpd C’s sulfonamide group requires distinct sulfonation steps, complicating synthesis .

Crystallographic Analysis:

  • Structural studies of related compounds (e.g., 4,6-dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid) demonstrate stable crystal packing via hydrogen bonds and π-π stacking, suggesting similar behavior in the target compound . Tools like SHELXL and ORTEP-3 enable precise refinement of these structures .

Implications for Research and Development

The target compound’s balance of moderate molecular weight (~437.52), unsubstituted indole, and ethylurea group positions it as a promising candidate for further optimization. Compared to analogs:

  • Cmpd A ’s phenyl and methoxy groups may suit targets requiring bulkier ligands.
  • Cmpd B ’s chlorine substitution is ideal for probing halogen-bonding niches.
  • Cmpd C ’s sulfonamide could be prioritized for high-polarity applications.

Future work should explore the target compound’s binding affinity, solubility, and metabolic stability, leveraging crystallographic tools (e.g., WinGX ) and synthetic strategies outlined in prior studies .

Biological Activity

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a pyrimidine ring, an indole derivative, and an ethylurea moiety, which may influence its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C26H29N7O2SC_{26}H_{29}N_{7}O_{2}S, with a molecular weight of 503.6 g/mol. The presence of various functional groups suggests that it may exhibit significant biological activity.

PropertyValue
Molecular FormulaC26H29N7O2SC_{26}H_{29}N_{7}O_{2}S
Molecular Weight503.6 g/mol
CAS Number924864-24-4

Predicted Biological Activities

Based on its structural characteristics, 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea is predicted to exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have been associated with the inhibition of cancer cell proliferation.
  • Anti-inflammatory Properties : The presence of the indole moiety may contribute to anti-inflammatory effects.
  • Antimicrobial Effects : The compound may exhibit activity against various pathogens due to its unique structural features.

The mechanism of action for this compound likely involves interaction with specific biological macromolecules such as enzymes and receptors. This interaction can modulate their activity and affect downstream signaling pathways. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) can be employed to elucidate these interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea.

  • Anticancer Activity : A study indicated that similar pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Anti-inflammatory Effects : Research has demonstrated that indole derivatives can inhibit pro-inflammatory cytokines, indicating a pathway through which this compound may exert its anti-inflammatory effects .
  • Antimicrobial Properties : Compounds featuring thiourea moieties have been reported to possess antimicrobial activity against a range of bacterial species, supporting the hypothesis that this compound could exhibit similar properties .

Interaction Studies

Interaction studies are crucial for understanding how 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea interacts with biological targets. These studies can reveal insights into how the compound affects cellular pathways and help identify potential therapeutic targets.

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AIndole + UreaAnticancer
Compound BPyrimidine + PhenylAntimicrobial
Compound CDimethylpyrimidineAnti-inflammatory

Q & A

Q. How can the synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea be optimized to maximize yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Follow multi-step protocols involving condensation reactions (e.g., hydrazine derivatives reacting with carbonyl intermediates) under controlled pH and temperature to favor E-isomer formation .
  • Catalyst Selection : Use palladium or copper catalysts in coupling reactions to stabilize reactive intermediates .
  • Purification : Employ column chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) and confirm purity via HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of key functional groups (e.g., urea linkage, indole protons, pyrimidine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to validate the molecular formula .
  • X-ray Crystallography : If single crystals are obtainable, determine absolute configuration and hydrogen-bonding patterns .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibitors or GPCR modulators due to pyrimidine and indole motifs) .
  • In Vitro Assays : Use cell viability (MTT assay) and enzyme inhibition (fluorescence-based kinetics) with IC50_{50} determination .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate assay conditions .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Mechanistic Profiling : Perform transcriptomic or proteomic analyses to identify off-target effects or pathway crosstalk .
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols to rule out model-specific artifacts .
  • Molecular Dynamics (MD) Simulations : Predict binding modes to clarify discrepancies between in vitro and in silico activity .

Q. What strategies are effective for controlling stereochemistry during synthesis, particularly E/Z isomerism?

Methodological Answer:

  • Thermodynamic Control : Optimize reaction temperature (e.g., lower temps favor E-isomer due to reduced rotational freedom) .
  • Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during intermediate steps .
  • Post-Synthesis Isomer Separation : Use chiral HPLC or crystallization in polar solvents (e.g., methanol/water) .

Q. How can environmental fate and toxicity be systematically evaluated for this compound?

Methodological Answer:

  • Environmental Persistence Studies : Conduct OECD 307 biodegradation tests in soil/water systems to assess half-life under aerobic/anaerobic conditions .
  • Ecotoxicology Assays : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) for baseline ecotoxicity profiling .
  • Computational Modeling : Apply EPI Suite to predict bioaccumulation (log P) and endocrine disruption potential .

Experimental Design & Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in heterogeneous biological systems?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism to calculate EC50_{50}/IC50_{50} .
  • Bootstrap Resampling : Quantify confidence intervals for small-sample datasets to avoid overinterpretation .
  • Multivariate Analysis : Apply PCA or PLS-DA to disentangle confounding variables (e.g., cell cycle phase effects) .

Q. How should researchers validate the specificity of target engagement in cellular assays?

Methodological Answer:

  • CRISPR Knockout Models : Generate isogenic cell lines lacking the putative target protein to confirm on-target effects .
  • Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled analogs) with increasing concentrations of unlabeled compound .
  • Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to confirm direct ligand binding .

Data Reproducibility & Quality Control

Q. What quality control metrics are critical for ensuring batch-to-batch consistency in synthesis?

Methodological Answer:

  • In-Process Controls (IPCs) : Monitor reaction progress via TLC or FTIR at key stages (e.g., amine coupling completion) .
  • Stability Testing : Store batches under accelerated conditions (40°C/75% RH) and track degradation via LC-MS .
  • Certified Reference Materials (CRMs) : Cross-validate NMR/HRMS data against in-house or commercial CRMs .

Q. How can researchers mitigate false positives in high-throughput screening (HTS) campaigns?

Methodological Answer:

  • Counter-Screening : Test hits in orthogonal assays (e.g., SPR for binding vs. functional cellular assays) .
  • Aggregation Detection : Include detergent controls (e.g., 0.01% Tween-20) to identify nonspecific aggregators .
  • Structure-Activity Relationship (SAR) : Synthesize analogs to confirm activity trends and rule out assay artifacts .

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